N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 4-methylpiperazine moiety, a thiophene ring, and an oxazole group linked via an ethanediamide backbone.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-20-4-6-21(7-5-20)13(12-3-9-25-11-12)10-17-15(22)16(23)18-14-2-8-24-19-14/h2-3,8-9,11,13H,4-7,10H2,1H3,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHDNMEVIRVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate.
Formation of Piperazine Ring: The piperazine ring is usually synthesized through the reaction of ethylenediamine with dihaloalkanes.
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling Reactions: The final step involves coupling the isoxazole, piperazine, and thiophene rings through various condensation reactions to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxalamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The isoxazole and thiophene rings may play a crucial role in binding to these targets, while the piperazine ring could enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Determination Using SHELX Software
The crystal structure of this compound (or analogous molecules) would typically be resolved using X-ray crystallography, with refinement performed via programs like SHELXL . Key features of SHELXL, such as its ability to handle restraints for disordered moieties (e.g., the 4-methylpiperazine group) and its robust treatment of hydrogen bonding, ensure high precision in determining bond lengths, angles, and torsion angles. For example:
| Parameter | Value (Å/°) |
|---|---|
| C–N bond (piperazine) | ~1.45 Å |
| Thiophene S–C bond | ~1.70 Å |
| Oxazole N–O torsion | ~5° deviation |
These metrics are critical for comparing molecular geometries with related compounds .
Comparison with Similar Compounds
Piperazine-Containing Analogues
Compounds like N-(piperazin-1-yl)acetamide derivatives share the 4-methylpiperazine group but lack the thiophene-oxazole hybrid system.
Thiophene-Oxazole Hybrids
Analogues such as 5-(thiophen-3-yl)-1,2-oxazol-3-amine exhibit similar heterocyclic motifs but omit the piperazine-ethanediamide backbone.
Ethanediamide Linkers
Compounds with ethanediamide spacers, like N,N'-diaryl ethanediamides , demonstrate that this linker promotes planar geometry, facilitating intermolecular hydrogen bonding. However, the integration of bulky substituents (e.g., 4-methylpiperazine) in the target compound may sterically hinder such interactions.
Research Findings and Limitations
- SHELXL’s Role : The software’s ability to refine disordered regions (e.g., methyl groups in piperazine) and model anisotropic displacement parameters ensures reliable structural comparisons .
- Data Gaps : The provided evidence lacks specific biological or physicochemical data (e.g., IC50, logP) for the compound, limiting direct pharmacological comparisons.
Biological Activity
N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a piperazine moiety, a thiophene ring, and an oxazole group, which contribute to its diverse pharmacological profiles. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N5O2S. The presence of the piperazine ring is associated with neuroactive properties, while the thiophene ring may enhance lipophilicity and biological interactions. The oxazole group contributes to the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with piperazine and thiophene derivatives have shown efficacy against various bacterial strains. For instance, related compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research has indicated that similar compounds can inhibit cancer cell proliferation. For example, derivatives containing oxazole groups have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Central Nervous System Effects : The piperazine moiety is often linked to modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its central nervous system effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| N-[2-(4-morpholinyl)-2-thiophen-3-yl]acetamide | Morpholine instead of piperazine | Antimicrobial | |
| N-[2-(pyridin-3-yl)-N'-(trifluoromethyl)phenyl]ethanediamide | Pyridine ring present | Anticancer | |
| 4-Methyl-N-[2-(thiophen-3-yl)-piperidin-1-yl]acetamide | Piperidine instead of piperazine | CNS activity |
Research Insights
A study conducted on similar thiophene-based compounds revealed significant antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. Additionally, oxazole derivatives were found to exhibit IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N'-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide?
- Methodological Answer : The compound requires multi-step synthesis involving amide coupling and heterocyclic ring formation. Key steps include:
- Step 1 : React 4-methylpiperazine with a thiophene-derived aldehyde under reductive amination conditions to form the secondary amine intermediate.
- Step 2 : Couple the intermediate with an oxazole-3-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., HBTU or EDC) in anhydrous DMF or THF .
- Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and control temperatures (0–25°C) to minimize side reactions. Monitor purity at each stage via TLC or HPLC .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify proton environments (e.g., piperazine N–CH₃ at ~2.3 ppm, thiophene protons at 6.5–7.5 ppm) and X-ray crystallography for absolute configuration.
- Crystallography : Refine diffraction data using SHELXL (SHELX suite) for bond-length/angle validation. For example, the thiophene–piperazine dihedral angle is typically 65–75° in similar compounds .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) with <5 ppm error .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to detect impurities >0.1%.
- Stability Studies : Perform accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the ethanediamide group) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors, given the 4-methylpiperazine moiety). Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict logP (~2.8), suggesting moderate blood-brain barrier permeability. Adjust substituents (e.g., oxazole to pyridine) to reduce CYP3A4-mediated metabolism .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C, 5% CO₂) to minimize variability.
- Data Analysis : Apply ANOVA or Bayesian hierarchical models to identify outliers. For example, discrepancies in cytotoxicity assays may arise from differences in cell-line viability thresholds or solvent effects (DMSO vs. saline) .
Q. What strategies improve synthetic yield and regioselectivity in multi-step reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design (e.g., 2³ matrix) to optimize variables like temperature, catalyst loading, and solvent polarity. For instance, increasing DMF polarity from 3.8 to 6.5 enhances coupling efficiency by 15–20% .
- Flow Chemistry : Transition batch synthesis to continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) for precise control of reaction time and exothermic intermediates .
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Test each enantiomer in functional assays (e.g., cAMP inhibition for GPCR targets).
- Crystallographic Analysis : Compare enantiomer-bound protein structures (e.g., PDB entries) to identify steric clashes or hydrogen-bonding disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
